molecular formula C22H15F3N4O2 B3563752 N~3~-(3-ACETYLPHENYL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

N~3~-(3-ACETYLPHENYL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

Cat. No.: B3563752
M. Wt: 424.4 g/mol
InChI Key: AHNRGGGTDFEEOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~3~-(3-ACETYLPHENYL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a trifluoromethyl group, an acetylphenyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(3-ACETYLPHENYL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves the condensation of 5-amino-1H-pyrazole-4-carboxylate with appropriate aryl ketones and trifluoromethyl-containing reagents. One common method includes the cyclization of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by saponification with sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using microwave-assisted Suzuki–Miyaura cross-coupling reactions. This method allows for efficient arylation of pyrazolo[1,5-a]pyrimidine derivatives, providing high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N~3~-(3-ACETYLPHENYL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological activities.

Scientific Research Applications

N~3~-(3-ACETYLPHENYL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific enzymes. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The trifluoromethyl group enhances its binding affinity to the enzyme, making it a potent inhibitor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-(3-ACETYLPHENYL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and binding affinity to target enzymes, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-(3-acetylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N4O2/c1-13(30)15-8-5-9-16(10-15)27-21(31)17-12-26-29-19(22(23,24)25)11-18(28-20(17)29)14-6-3-2-4-7-14/h2-12H,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNRGGGTDFEEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~3~-(3-ACETYLPHENYL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
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N~3~-(3-ACETYLPHENYL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
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N~3~-(3-ACETYLPHENYL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 4
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N~3~-(3-ACETYLPHENYL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
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Reactant of Route 5
N~3~-(3-ACETYLPHENYL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 6
N~3~-(3-ACETYLPHENYL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

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